molecular formula C8H7BrN2O B1376249 6-Bromo-3,4-dihydroquinazolin-2(1H)-one CAS No. 1246765-38-7

6-Bromo-3,4-dihydroquinazolin-2(1H)-one

Cat. No. B1376249
M. Wt: 227.06 g/mol
InChI Key: LPMQSNAFKKEZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3,4-dihydroquinazolin-2(1H)-one, commonly known as 6-Bromo-DHQ, is a novel small molecule that has recently been discovered to have a wide range of applications in the scientific research field. 6-Bromo-DHQ is a heterocyclic organic compound that has been found to be a useful organic building block for the synthesis of various biologically active compounds. 6-Bromo-DHQ has been found to have potential therapeutic applications in the area of cancer and inflammation.

Scientific Research Applications

Synthesis and Chemical Properties

6-Bromo-3,4-dihydroquinazolin-2(1H)-one has been utilized in various chemical synthesis processes. For instance, it has been involved in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones using isatoic anhydride, orthoesters, and amines as raw materials in the presence of catalysts like KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011). This chemical has also been synthesized through the bromination of alkaloids, displaying different forms depending on reagent ratios, and its crystal structures have been studied using X-ray analysis (Mukarramov et al., 2009).

Application in Green Chemistry

In the field of green chemistry, 6-Bromo-3,4-dihydroquinazolin-2(1H)-one derivatives have been synthesized in eco-friendly ways. For example, through direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or a one-pot three-component cyclocondensation in ionic liquid–water solvent systems without any additional catalyst (Chen et al., 2007). This approach aligns with sustainable practices in chemical synthesis.

Potential in Pharmacological Research

While excluding direct drug use and dosage information, it's noteworthy that derivatives of 6-Bromo-3,4-dihydroquinazolin-2(1H)-one have been evaluated for their potential pharmacological properties. Compounds synthesized using this chemical have been tested for antimicrobial, antiviral, and antifungal activities. For instance, certain derivatives have shown distinct antiviral activity against viruses like Herpes simplex (Selvam et al., 2010), and others have exhibited good antifungal activity (Ouyang et al., 2006).

properties

IUPAC Name

6-bromo-3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMQSNAFKKEZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735570
Record name 6-Bromo-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,4-dihydroquinazolin-2(1H)-one

CAS RN

1246765-38-7
Record name 6-Bromo-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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